molecular formula C16H15ClN2O3 B4197939 N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine

N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine

Cat. No. B4197939
M. Wt: 318.75 g/mol
InChI Key: ZNLCEPJDHBSVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine, also known as CPAFP, is a non-natural amino acid that has gained significant attention in the scientific research community due to its unique properties and potential applications. CPAFP is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production. The addition of a chlorophenyl group to the amino acid structure of phenylalanine enhances its properties, making it a valuable tool for scientific research.

Mechanism of Action

N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine works by covalently attaching to specific amino acid residues within a protein, which allows for site-specific labeling and tracking of the protein. The chlorophenyl group on this compound is highly reactive, allowing it to form a covalent bond with the amino acid residue. This covalent bond is stable and irreversible, making this compound a valuable tool for studying protein dynamics and interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a safe and reliable tool for scientific research. It does not affect protein function or stability, and its addition to a protein does not alter its native structure or activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine in scientific research is its high specificity for certain amino acid residues within a protein. This allows for site-specific labeling and tracking of proteins, which can provide valuable insights into protein dynamics and interactions. However, this compound has some limitations, including its cost and the need for specialized equipment and expertise to use it effectively. Additionally, this compound may not be suitable for all proteins, as some may not have the necessary amino acid residues for covalent labeling.

Future Directions

There are many potential future directions for research involving N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine. One area of interest is the development of new methods for site-specific labeling of proteins using this compound. Another area of interest is the use of this compound for studying protein-protein interactions in vivo, which could provide valuable insights into cellular signaling pathways and disease mechanisms. Additionally, this compound could be used for studying the role of specific amino acids in protein function, which could lead to the development of new drugs and therapies for a wide range of diseases. Overall, this compound is a valuable tool for scientific research, with many potential applications and future directions.

Scientific Research Applications

N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine has been widely used in scientific research as a tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. Its unique properties make it an ideal candidate for site-specific labeling of proteins, which allows for the visualization and tracking of protein dynamics in real-time. This compound is also useful for studying protein folding and stability, as well as for investigating the role of specific amino acids in protein function.

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-12-6-8-13(9-7-12)18-16(22)19-14(15(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLCEPJDHBSVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 2-(N′-(4-chlorophenyl)ureido)-3-phenylpropanoate (2.8 g) obtained in Example 1a) and 1 N sodium hydroxide (20 ml) in methanol (20 ml)-THF (10 ml) was mixed at room temperature for 15 hours, and the reaction solution was concentrated under reduced pressure. The solution was acidified by adding 1 N hydrochloric acid to the concentrated solution, and then extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound as colorless powder (2.6 g, 95%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine
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N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine
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N-{[(4-chlorophenyl)amino]carbonyl}phenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.